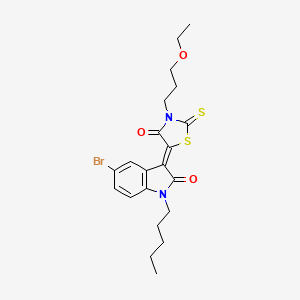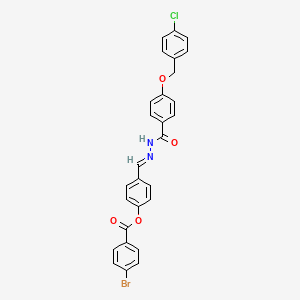
N'-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthyl group, a fluorobenzyl group, and a benzenesulfonohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The reaction begins with the preparation of the 4-fluorobenzyl intermediate through the reaction of 4-fluorobenzyl chloride with a suitable nucleophile.
Coupling with Naphthyl Derivative: The fluorobenzyl intermediate is then coupled with a naphthyl derivative under specific reaction conditions to form the desired naphthyl-fluorobenzyl compound.
Introduction of the Benzenesulfonohydrazide Moiety: Finally, the naphthyl-fluorobenzyl compound is reacted with benzenesulfonohydrazide to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Researchers investigate its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide can be compared with similar compounds such as:
N-{4-[(4-Fluorobenzyl)oxy]benzyl}aniline: This compound shares the fluorobenzyl group but differs in the rest of its structure.
2,4-Dichloro-N’-[(Z)-{4-fluoro-2-[(4-fluorobenzyl)oxy]phenyl}methylene]benzohydrazide: This compound has a similar benzenesulfonohydrazide moiety but includes additional chlorine atoms.
The uniqueness of N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
765909-59-9 |
|---|---|
Molecular Formula |
C24H19FN2O3S |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[(E)-[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C24H19FN2O3S/c25-20-13-10-18(11-14-20)17-30-24-15-12-19-6-4-5-9-22(19)23(24)16-26-27-31(28,29)21-7-2-1-3-8-21/h1-16,27H,17H2/b26-16+ |
InChI Key |
GFITXLBCILVZNU-WGOQTCKBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015551.png)


![4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015569.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015573.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015577.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015582.png)
![2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B12015586.png)
![N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015590.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015598.png)

![3-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid](/img/structure/B12015623.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12015632.png)
![1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015640.png)
